8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine
Overview
Description
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an allyloxycarbonyl group, which is often used as a protecting group in organic synthesis, and a dicyclohexylamine moiety, which is a common amine used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine typically involves the protection of amine groups using allyloxycarbonyl (Alloc) groups. One common method involves the reaction of 3,6-dioxaoctanoic acid with allyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dicyclohexylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Palladium-catalyzed reactions are often employed for the substitution of the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where the allyloxycarbonyl group protects amine functionalities during peptide bond formation.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine involves the interaction of its functional groups with various molecular targets. The allyloxycarbonyl group can undergo deprotection reactions, revealing free amine groups that can participate in further chemical reactions. The dicyclohexylamine moiety can act as a nucleophile, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
N2-Boc-N3-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine: Similar in structure but with different protecting groups.
N3-L-Lys(Alloc)-OH*DCHA: Another compound with an allyloxycarbonyl protecting group.
Uniqueness
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine is unique due to its combination of an allyloxycarbonyl group and a dicyclohexylamine moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGKGHHKKNQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.